molecular formula C7H6ClNO3 B1383886 Methyl 6-chloro-3-hydroxypicolinate CAS No. 1256811-33-2

Methyl 6-chloro-3-hydroxypicolinate

Cat. No. B1383886
CAS RN: 1256811-33-2
M. Wt: 187.58 g/mol
InChI Key: JFJNYLUVRXZPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-3-hydroxypicolinate (MCHP) is a synthetic compound with a variety of applications in scientific research. It is an organic compound belonging to the family of pyridines, which are heterocyclic aromatic compounds. It is also known as 6-chloro-3-hydroxypicolinic acid methyl ester, and its chemical formula is C7H7ClNO2. The compound has a number of advantages for use in laboratory experiments, and its mechanism of action is well understood.

Scientific Research Applications

Photochemistry Studies

The photochemistry of 6-chloro and 6-bromopicolinic acids, related to Methyl 6-chloro-3-hydroxypicolinate, has been studied extensively. These studies have revealed that in specific conditions, such compounds yield various products like 6-hydroxypicolinic acid and hydroxybipyridines. Different solvents can significantly alter the reaction outcomes, demonstrating their potential for various photochemical applications (Rollet, Richard, & Pilichowski, 2006).

Synthesis and Characterization of Complexes

Research has also been conducted on the synthesis and characterization of metal complexes with 3-hydroxypicolinic acid, a component of this compound. These studies involve preparing complexes, characterizing them using various techniques like X-ray diffraction and spectroscopy, and analyzing their magnetic properties. Such research provides valuable insights into the potential uses of these complexes in areas like catalysis and materials science (Girginova et al., 2005).

Studies on Substituent Effects and Chelation Behavior

Comparative studies on the kinetics and thermodynamics of reactions involving hydroxypicolinic acids, related to this compound, have been conducted using density functional theory. These studies assess the impact of substituents on properties like proton-related phenomena and chelation behavior, which is crucial for understanding the compound's reactivity and potential applications in coordination chemistry and material science (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Quantum Chemical Studies

Quantum chemical studies have been performed on novel compounds related to this compound. These studies use methods like density functional theory to analyze molecular geometry, hyperpolarizability, and molecular electrostatic potential. Such research helps in predicting and understanding the molecular interactions and properties, which is valuable for applications in molecular design and materials science (Fatma et al., 2017).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies, including Raman and mid-infrared spectroscopy, have been conducted on cobalt(II) complexes with 3-hydroxypicolinic acid. These studies are complemented by DFT vibrational calculations, providing insights into the molecular structure and interactions within these complexes. This information is essential for applications in spectroscopy and materials science (Furic et al., 2013).

Electrophilic Substitution Studies

Research has also explored the electrophilic substitution reactions of hydroxypicolinic acids. Understanding these reactions is critical for developing synthesis pathways for derivatives of this compound and related compounds, which can have various applications in organic synthesis and pharmaceuticals (Smirnov et al., 1976).

properties

IUPAC Name

methyl 6-chloro-3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJNYLUVRXZPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-3-hydroxypicolinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloro-3-hydroxypicolinate
Reactant of Route 3
Methyl 6-chloro-3-hydroxypicolinate
Reactant of Route 4
Methyl 6-chloro-3-hydroxypicolinate
Reactant of Route 5
Reactant of Route 5
Methyl 6-chloro-3-hydroxypicolinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 6-chloro-3-hydroxypicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.